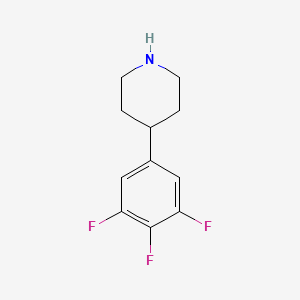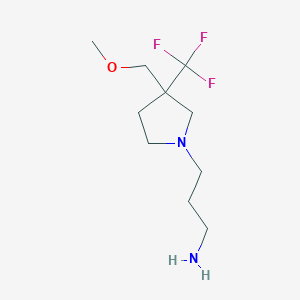![molecular formula C7H8O5 B13427739 4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B13427739.png)
4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one is an organic compound with the molecular formula C7H8O5 It is characterized by the presence of an acetyloxy group and a dioxolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one typically involves the reaction of 5-methyl-1,3-dioxol-2-one with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The dioxolone ring can interact with enzymes and other proteins, potentially modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-[(Acetyloxy)methyl]benzoic acid: Similar in structure but contains a benzoic acid moiety instead of a dioxolone ring.
Acetoacetic ester: Contains a similar ester functional group but differs in the overall structure and reactivity.
Uniqueness
4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one is unique due to its combination of an acetyloxy group and a dioxolone ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and biochemical research.
Properties
Molecular Formula |
C7H8O5 |
|---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate |
InChI |
InChI=1S/C7H8O5/c1-4-6(3-10-5(2)8)12-7(9)11-4/h3H2,1-2H3 |
InChI Key |
UHZFGTXFKBGFMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3,4-dihydroxybenzoate](/img/structure/B13427662.png)






![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13427692.png)



![3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B13427714.png)
